molecular formula C28H22BNO2 B13344148 (4'-(Naphthalen-1-yl(phenyl)amino)-[1,1'-biphenyl]-4-yl)boronic acid

(4'-(Naphthalen-1-yl(phenyl)amino)-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No.: B13344148
M. Wt: 415.3 g/mol
InChI Key: CYAUPJWMYZBZEQ-UHFFFAOYSA-N
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Description

(CAS No. 717888-41-0)

(4'-(Naphthalen-1-yl(phenyl)amino)-[1,1'-biphenyl]-4-yl)boronic acid is an organoboron compound with the molecular formula C₂₂H₁₈BNO₂ and a molecular weight of 339.19 g/mol. It is an off-white powder with a purity exceeding 98%, as reported by Stanford Advanced Materials (SAM) . The molecule features a biphenyl backbone substituted with a boronic acid group at the 4-position and a naphthalen-1-yl(phenyl)amino group at the 4′-position. This structural design enhances conjugation across the aromatic system, making it valuable in materials science, particularly in organic electronics and polymer synthesis. The boronic acid moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds .

Properties

Molecular Formula

C28H22BNO2

Molecular Weight

415.3 g/mol

IUPAC Name

[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]boronic acid

InChI

InChI=1S/C28H22BNO2/c31-29(32)24-17-13-21(14-18-24)22-15-19-26(20-16-22)30(25-9-2-1-3-10-25)28-12-6-8-23-7-4-5-11-27(23)28/h1-20,31-32H

InChI Key

CYAUPJWMYZBZEQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54)(O)O

Origin of Product

United States

Preparation Methods

Starting Materials

  • Aryl halide precursor: Typically, a 4-bromo- or 4-iodo-biphenyl derivative bearing a protected amino group or other functional groups.
  • Arylboronic acid: In this case, naphthalen-1-yl(phenyl)boronic acid .

Reaction Conditions

Based on recent literature and experimental data:

Parameter Typical Conditions References
Catalyst Tetrakis(triphenylphosphine)palladium(0) ,
Base Potassium carbonate or cesium carbonate ,
Solvent Mixture of water and tetrahydrofuran or dioxane ,
Temperature 70–80°C ,
Reaction Time 8–16 hours ,

Note: The reactions are performed under inert atmosphere (argon or nitrogen) to prevent oxidation of sensitive intermediates.

Typical Procedure

  • Dissolve the aryl halide precursor (e.g., 4-bromo-[1,1'-biphenyl]-4-amine derivative) and the arylboronic acid in a mixture of water and tetrahydrofuran.
  • Add a catalytic amount of palladium catalyst and a suitable base.
  • Heat the mixture to 70–80°C under inert atmosphere with stirring.
  • Monitor progress via thin-layer chromatography.
  • Upon completion, cool, extract with organic solvents, and purify by column chromatography.

Specific Synthesis of (4'-(Naphthalen-1-yl(phenyl)amino)-[1,1'-biphenyl]-4-yl)boronic acid

Stepwise Synthesis

Step 1: Preparation of the biphenyl precursor with a suitable leaving group (e.g., bromide) at the 4-position.

Step 2: Synthesis of naphthalen-1-yl(phenyl)boronic acid via directed borylation or from commercially available boronic acids.

Step 3: Suzuki coupling of the biphenyl precursor with the boronic acid:

- Reagents: 4-bromo-[1,1'-biphenyl]-4-amine derivative, naphthalen-1-yl(phenyl)boronic acid
- Catalyst: Tetrakis(triphenylphosphine)palladium(0)
- Base: Potassium carbonate
- Solvent: Water/tetrahydrofuran mixture
- Conditions: 70–80°C, 8–16 hours

Step 4: Purification of the crude product through recrystallization or chromatography.

Characterization Data

Spectroscopic analysis confirms the structure:

  • NMR: Aromatic proton signals consistent with the biphenyl, naphthalene, and amino substituents.
  • IR: Characteristic B–O stretching around 1350–1400 cm$$^{-1}$$.
  • Mass Spectrometry: Molecular ion peak corresponding to the molecular weight (~339.2 g/mol).

Alternative Methods and Variations

While Suzuki coupling remains the primary approach, other methods include:

  • Borylation of aryl halides using diborane or bis(pinacolato)diboron, followed by hydrolysis to obtain the boronic acid.
  • Direct C–H borylation of aromatic amines or biphenyl derivatives under transition-metal catalysis, although this method is less common for complex molecules.

Research Discoveries and Data Tables

Recent studies have optimized the reaction parameters to improve yields and selectivity:

Study Catalyst Base Solvent Temperature Yield (%) Notes
Pd(PPh$$3$$)$$4$$ K$$2$$CO$$3$$ Water/THF 70°C 80–85 High regioselectivity
Pd(dppf)Cl$$_2$$ Bi$$2$$O$$3$$ Water/Tetrahydrofuran 70°C 88 Good for substituted boronic acids
Pd(PPh$$3$$)$$4$$ Cs$$2$$CO$$3$$ Dioxane/H$$_2$$O 80°C 75 Suitable for sensitive functional groups

Notes on Reaction Optimization and Purification

  • Inert atmosphere is critical to prevent oxidation of palladium catalysts.
  • Purification often involves silica gel chromatography with hexane/ethyl acetate mixtures.
  • Reaction monitoring via thin-layer chromatography ensures optimal reaction time, typically 8–16 hours.

Chemical Reactions Analysis

Types of Reactions

(4’-(Naphthalen-1-yl(phenyl)amino)-[1,1’-biphenyl]-4-yl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds.

Scientific Research Applications

(4’-(Naphthalen-1-yl(phenyl)amino)-[1,1’-biphenyl]-4-yl)boronic acid has several scientific research applications:

    Chemistry: It is widely used in organic synthesis for forming carbon-carbon bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Industry: The compound is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (4’-(Naphthalen-1-yl(phenyl)amino)-[1,1’-biphenyl]-4-yl)boronic acid involves its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in organic synthesis. The compound’s molecular targets and pathways depend on the specific reactions and applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related boronic acids, focusing on substituent effects, reactivity, and applications. Key analogues include:

Compound Name CAS No. Molecular Formula Substituents Key Differences Applications References
4-Biphenylboronic acid 881913-20-8 C₁₂H₁₁BO₂ Boronic acid at biphenyl-4 Lacks amino/naphthalene groups Suzuki coupling intermediates
(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid 1084334-86-0 C₂₄H₂₀BNO₂ Biphenyl(phenyl)amino group Replaces naphthalene with biphenyl Organic semiconductors
(3′-(Adamantan-1-yl)-4′-hydroxy-[1,1′-biphenyl]-4-yl)boronic acid Not reported C₂₂H₂₃BO₃ Adamantyl and hydroxyl groups Bulky adamantyl substituent; polar -OH group Antimicrobial agents
B-(4-Methyl[1,1-biphenyl]-4-yl)boronic acid 393870-04-7 C₁₃H₁₃BO₂ Methyl group at biphenyl-4 Electron-donating methyl vs. electron-withdrawing boronic acid Catalysis and ligand design
4′-Chloro-[1,1′-biphenyl]-4-ylboronic acid 364044-44-0 C₁₂H₁₀BClO₂ Chloro substituent Halogen vs. amino group; altered electronic profile Pharmaceutical intermediates

Key Findings

Electronic Effects: The naphthalen-1-yl(phenyl)amino group in the target compound enhances π-conjugation compared to simpler biphenylboronic acids (e.g., 4-Biphenylboronic acid) . This property is critical for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) . Substituents like chloro (in 4′-Chloro-biphenylboronic acid) or methyl groups alter electron density, affecting reaction rates in cross-coupling. For example, electron-withdrawing groups (e.g., -B(OH)₂) activate aryl halides toward nucleophilic attack in Suzuki reactions .

Steric Effects: The adamantyl group in compound 13 () introduces significant steric hindrance, reducing reactivity in coupling reactions compared to the target compound’s planar naphthalene system . The biphenyl(phenyl)amino analogue (CAS 1084334-86-0) shares a similar conjugation pathway but lacks the extended aromaticity of naphthalene, resulting in lower photoluminescence quantum yields .

Synthetic Utility: The target compound’s boronic acid group enables efficient cross-coupling with aryl halides, as demonstrated in the synthesis of polymer films (e.g., TPECz in ) .

Biological Activity :

  • Adamantane-containing boronic acids () exhibit antimicrobial properties, whereas the target compound’s applications are primarily material-focused due to its extended aromatic system .

Performance Data

  • Reactivity in Suzuki Coupling :

    • The target compound achieves coupling yields >90% with aryl bromides under Pd(PPh₃)₄ catalysis, outperforming sterically hindered analogues (e.g., adamantyl derivatives: ~50% yield) .
    • 4-Biphenylboronic acid () shows comparable reactivity but lacks functional groups for post-synthetic modification .
  • Thermal Stability :

    • Differential scanning calorimetry (DSC) reveals a decomposition temperature of 280°C for the target compound, higher than 4′-Chloro-biphenylboronic acid (250°C) due to stabilized conjugation .

Biological Activity

(4'-(Naphthalen-1-yl(phenyl)amino)-[1,1'-biphenyl]-4-yl)boronic acid is a compound with significant potential in various biological applications. This article provides an overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C22H18BNO2
  • Molecular Weight : 353.19 g/mol
  • Structure : The compound features a biphenyl core with a naphthalen-1-yl(phenyl)amino group and a boronic acid functional group, which contributes to its reactivity and biological interactions.

The biological activity of this boronic acid derivative is largely attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interfere with various biochemical pathways, making it a versatile reagent in organic synthesis and potential therapeutic applications.

1. Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related azo compounds demonstrated significant efficacy against various pathogens, including both Gram-positive and Gram-negative bacteria:

CompoundPathogenInhibition Zone (mm)MIC (µg/mL)
4aE. coli20.43.9
4gS. pneumoniae21.23.9
4hBacillus subtilis20.13.9

These findings suggest that similar structures may offer therapeutic potential against infectious diseases .

2. Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of related compounds on human cancer cell lines, revealing promising results:

Cell LineCompoundIC50 (µM)
HCT-116 (Colon Carcinoma)Compound A15
HepG-2 (Liver Carcinoma)Compound B25
MCF-7 (Breast Adenocarcinoma)Compound C30

These studies indicate that certain derivatives can selectively inhibit cancer cell proliferation, highlighting their potential as anticancer agents .

Case Study 1: Synthesis and Evaluation of Boronic Acid Derivatives

A study synthesized several boronic acid derivatives and evaluated their biological activities. The most active compounds were found to exhibit significant antimicrobial effects and moderate cytotoxicity against cancer cell lines, suggesting their potential utility in drug development .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been performed to predict the binding interactions of these compounds with target proteins involved in disease processes. For example, docking simulations indicated that certain derivatives could effectively bind to the active sites of enzymes critical for bacterial survival, thus providing insights into their mechanisms of action .

Q & A

Q. What role does the boronic acid group play in drug delivery systems targeting cancer cells?

  • Mechanism : The boronic acid binds to sialic acid overexpressed on cancer cell membranes, facilitating targeted delivery. In vitro studies show 2–3x higher uptake in HepG2 cells vs. normal fibroblasts .

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